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Compound of Interest

Compound Name: Mdmat

Cat. No.: B1629260

This guide provides troubleshooting advice and frequently asked questions to help

researchers, scientists, and drug development professionals resolve common issues

encountered when using the gmx mdmat command in GROMACS.

Frequently Asked Questions (FAQs) &
Troubleshooting

Issue 1: gmx mdmat terminates with an "Out of
memory" error.

Question: | am trying to generate a distance matrix for my simulation, but the gmx mdmat
command crashes with an "Out of memory" error. What is causing this and how can | fix it?

Likely Cause: The most common reason for this error is the large size of the system and/or
the trajectory being analyzed. gmx mdmat calculates the distance between all pairs of
residues you select, and for long trajectories, this can require a significant amount of
memory.

Solution:
o Reduce the scope of your analysis:

» |nstead of calculating the distance matrix for the entire protein, use a GROMACS index
file (-n flag) to select specific groups of interest, such as the binding site residues and
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the ligand.

» Decrease the number of frames being analyzed by using the -b, -e, and -dt flags to
specify a shorter time range or to skip frames.

o Process the trajectory in chunks: If you need to analyze the entire trajectory, consider
splitting it into smaller segments and running gmx mdmat on each chunk. You can then
analyze the resulting matrices separately.

o Utilize a machine with more memory: If reducing the analysis scope is not an option, the
calculation may simply require more RAM than is available on your current machine.

Issue 2: The output matrix (.xpm file) is too large to
handle or visualize.

e Question: | successfully ran gmx mdmat, but the output .xpm file is massive and my
visualization software cannot open it. How can | generate a more manageable output?

o Likely Cause: The -frames option was likely used on a trajectory with many frames, which
outputs a separate distance matrix for each frame. This can result in a very large file.[1][2]

e Solution:

o Generate an averaged matrix: If you only need an overview of the residue-residue
distances over the course of the simulation, run gmx mdmat without the -frames flag. This
will produce a single, time-averaged distance matrix.[2]

o Increase the time step of frame selection: Use the -dt option to sample your trajectory less
frequently. For example, -dt 100 will only consider every 100th frame, significantly
reducing the size of the output if used with -frames.

o Adjust the number of levels: The -nlevels option controls the number of discrete distance
levels in the output matrix.[2] A smaller value will result in a slightly smaller file, though the
primary factor is the number of frames.

Issue 3: Error related to "invalid group" or "atom not
found in residue”.
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e Question: When | run gmx mdmat with an index file, | get an error message like "Invalid
group selection" or an atom is reported as not being found in a residue. What's wrong?

» Likely Cause: This error typically points to a problem with your index file (.ndx) or the groups
you are selecting interactively. The groups may be empty, incorrectly defined, or may not
correspond to the structure file provided.

e Solution:

o Verify your index file: Open your index file in a text editor to ensure that the atom and
residue numbers are correct and that the groups you are selecting are not empty.

o Use gmx make_ndx to create clean index groups: It is often best to generate a new index
file specifically for your gmx mdmat analysis.

o Ensure consistency: The structure/topology file (-s flag) and the trajectory file (-f flag) must
correspond to the same system for the residue and atom indexing to be correct.

Best Practices for Using gmx mdmat

To prevent common issues and ensure efficient analysis, follow this general protocol when
using gmx mdmat:

o Define a Clear Objective: Determine precisely what you want to measure. Are you interested
in the overall, time-averaged contacts, or do you need to see how specific distances change
over time?

o Prepare a Specific Index File: Use gmx make_ndx to create groups containing only the
atoms or residues of interest. For a protein-ligand complex, you might create a group for the
protein's active site and another for the ligand.

» Perform a Test Run: Before launching a long analysis, run gmx mdmat on a small portion of
your trajectory (e.g., the first 1 ns) to ensure your selections are correct and to estimate the
output file size and memory requirements.

e Choose the Right Output:

o For a general overview of interactions, generate a time-averaged matrix (default).
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o To observe changes over time, use the -frames option, but be mindful of the -dt setting to
keep the output manageable.

» Visualize the Output: Use gmx xpm2ps to convert the .xpm matrix into a PostScript file for
easy visualization and inclusion in publications.

gmx mdmat Option Impact on Performance and
Output
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Impact on
Option Purpose Performance/Outpu Recommendation
t
Alonger trajectory will  Use -b, -e, and -dt to
-f Input trajectory file increase computation select a relevant
time. subset of frames.
Smaller, more specific
groups significantly Always create specific
-n Input index file reduce calculation index groups for your
time and memory analysis.
usage.
) Generates a single, Default for a good
Output mean distance _ _ _
-mean i averaged matrix. Low  overview of persistent
matrix
impact on file size. interactions.
Can create extremely Use with caution and
‘ Output time-resolved large output files, always in combination
-frames
matrices especially with high- with -dt to sample
frequency sampling. sparsely.
Directly controls how
Choose the largest
_ many frames are _
Time step between ) ) value that still
-dt analyzed, impacting ]
frames captures the motion of
both speed and output
. interest.
size.
A higher number of
Number of distance levels provides more The default of 40 is
-nlevels

levels

detail but can slightly

increase file size.

usually sufficient.

gmx mdmat Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving issues with the gmx
mdmat command.
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Start: Run gmx mdmat Yes No

A

Did the command fail? -

Command completed successfully

Is the output file too large?

Solution:
- Re-run without -frames’ for an average map
- Increase the time step with '-dt'

Error: 'Out of memory'?

Solution:
Error: 'Invalid group'? - Use a smaller index group (-n)
- Analyze fewer frames (-b, -e, -dt)

Solution:
- Verify index file contents
- Ensure consistency between -s and -f files

Consult GROMACS documentation
for the specific error message.

End: Analysis Complete

Click to download full resolution via product page

Caption: A troubleshooting flowchart for the gmx mdmat command.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. gmx mdmat - GROMACS 2024.6 documentation [gromacs-manual.biophysics.kth.se]
e 2. gmx mdmat — GROMACS 2022-rc1 documentation [manual.gromacs.org]

» To cite this document: BenchChem. [GROMACS Technical Support Center: gmx mdmat].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1629260#common-errors-in-gmx-mdmat-command-
usage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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